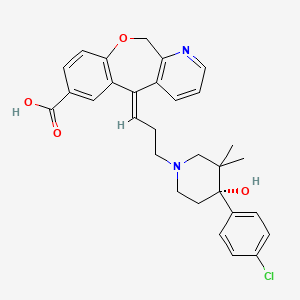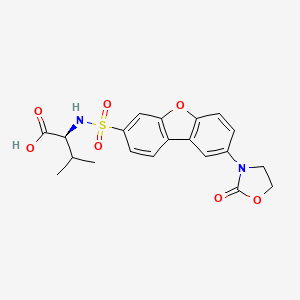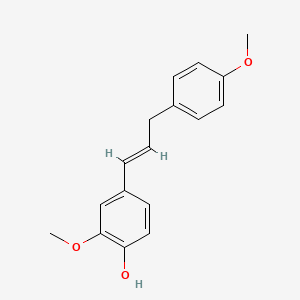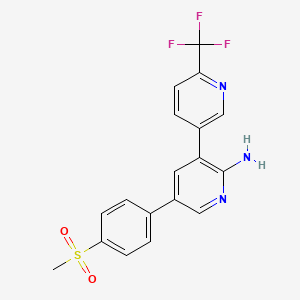
m-PEG4-NHS-Ester
Übersicht
Beschreibung
m-PEG4-NHS ester, also known as methoxy polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and surface modification. It consists of a polyethylene glycol (PEG) chain with four ethylene glycol units and an N-hydroxysuccinimide (NHS) ester group. The NHS ester is highly reactive towards primary amines, making it an efficient reagent for labeling proteins, peptides, and other amine-containing molecules .
Wissenschaftliche Forschungsanwendungen
m-PEG4-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biochemische Analyse
Biochemical Properties
m-PEG4-NHS ester plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with primary amines, such as those found in proteins and other biomolecules . The hydrophilic PEG spacer arm of m-PEG4-NHS ester enhances the water solubility of the molecules it is conjugated to .
Cellular Effects
The effects of m-PEG4-NHS ester on cells are primarily related to its role in the conjugation of biomolecules. By facilitating the attachment of various substances to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of m-PEG4-NHS ester involves the formation of covalent bonds with primary amines. This occurs through a nucleophilic attack mechanism, where the nitrogen in the amine group attacks the carbon in the carbonyl group of the NHS ester .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG4-NHS ester can change over time due to factors such as the stability of the compound and the degradation of the NHS ester group . The NHS ester group is sensitive to hydrolysis, especially in the presence of water .
Transport and Distribution
The transport and distribution of m-PEG4-NHS ester within cells and tissues would be influenced by its conjugation to other molecules. The hydrophilic PEG spacer arm could enhance the solubility and distribution of the conjugated molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-NHS ester typically involves the reaction of methoxy polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the NHS ester. The general reaction scheme is as follows:
- Dissolve methoxy polyethylene glycol in anhydrous dichloromethane (DCM).
- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Purify the product by precipitation or chromatography .
Industrial Production Methods
In industrial settings, the production of m-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include large-scale chromatography and crystallization techniques to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond. This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: The reaction is usually carried out in aqueous or organic solvents at room temperature.
Major Products
The major product of the reaction between m-PEG4-NHS ester and primary amines is a PEGylated amine, where the PEG chain is covalently attached to the amine group via an amide bond. This modification enhances the solubility, stability, and biocompatibility of the modified molecule .
Wirkmechanismus
The mechanism of action of m-PEG4-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. The NHS ester is highly reactive and forms a stable amide bond with the amine group. This reaction is spontaneous and occurs under mild conditions, making it an efficient method for bioconjugation and surface modification .
Vergleich Mit ähnlichen Verbindungen
m-PEG4-NHS ester is part of a family of PEGylation reagents that include various lengths of PEG chains and different functional groups. Similar compounds include:
m-PEG2-NHS ester: Contains a shorter PEG chain with two ethylene glycol units.
m-PEG8-NHS ester: Contains a longer PEG chain with eight ethylene glycol units.
m-PEG12-NHS ester: Contains an even longer PEG chain with twelve ethylene glycol units.
Compared to these similar compounds, m-PEG4-NHS ester offers a balance between solubility and flexibility, making it suitable for a wide range of applications. Its unique combination of a moderate PEG chain length and a reactive NHS ester group provides optimal performance in bioconjugation and surface modification .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFFZZPEREGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)










